tert-butyl N-(5-bromo-2-chloro-3-nitrophenyl)carbamate
Description
tert-Butyl N-(5-bromo-2-chloro-3-nitrophenyl)carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromine atom, a chlorine atom, and a nitro group attached to a phenyl ring
Properties
Molecular Formula |
C11H12BrClN2O4 |
|---|---|
Molecular Weight |
351.58 g/mol |
IUPAC Name |
tert-butyl N-(5-bromo-2-chloro-3-nitrophenyl)carbamate |
InChI |
InChI=1S/C11H12BrClN2O4/c1-11(2,3)19-10(16)14-7-4-6(12)5-8(9(7)13)15(17)18/h4-5H,1-3H3,(H,14,16) |
InChI Key |
ZYHNPJKNVMPUNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=CC(=C1)Br)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-bromo-2-chloro-3-nitrophenyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable halogenated phenyl derivative. One common method is the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with aryl halides in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane . This method provides high yields and is widely used in organic synthesis.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for efficiency, yield, and cost-effectiveness. The use of continuous flow reactors and automated systems can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(5-bromo-2-chloro-3-nitrophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The phenyl ring can undergo oxidation reactions to introduce additional functional groups.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Reduction Reactions: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution Reactions: Substituted phenyl carbamates.
Reduction Reactions: Amino-substituted phenyl carbamates.
Oxidation Reactions: Phenyl carbamates with additional functional groups.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-(5-bromo-2-chloro-3-nitrophenyl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the effects of carbamate derivatives on various biological systems. It can be used to investigate enzyme inhibition and protein interactions.
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It may be used to develop new therapeutic agents with improved efficacy and selectivity.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It can be employed in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(5-bromo-2-chloro-3-nitrophenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The presence of the bromine, chlorine, and nitro groups can enhance the compound’s reactivity and specificity towards certain biological targets .
Comparison with Similar Compounds
- tert-Butyl N-(5-bromo-3-chloro-2-fluorophenyl)carbamate
- tert-Butyl N-(2-bromoethyl)carbamate
- tert-Butyl (4-bromobutyl)carbamate
Comparison: tert-Butyl N-(5-bromo-2-chloro-3-nitrophenyl)carbamate is unique due to the presence of both bromine and chlorine atoms along with a nitro group on the phenyl ring. This combination of substituents imparts distinct chemical and biological properties to the compound. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable tool in research and development .
Biological Activity
Tert-butyl N-(5-bromo-2-chloro-3-nitrophenyl)carbamate is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article reviews the existing literature on its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound this compound features a carbamate functional group attached to a nitrophenyl moiety, which is further substituted with bromine and chlorine atoms. This structural configuration is significant as it influences the compound's biological interactions.
Research indicates that compounds similar to this compound may exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many carbamates function by inhibiting specific enzymes, which can lead to altered metabolic pathways in target organisms.
- Anticancer Properties : Some studies have suggested that related compounds possess anticancer activities by inducing apoptosis in cancer cell lines, although specific data for this compound is limited.
Biological Activity and Efficacy
Recent studies have explored the biological efficacy of related compounds, shedding light on the potential activity of this compound:
- Anticancer Activity : A review noted that certain derivatives of similar structures demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating effectiveness at low concentrations . For instance, compounds with similar nitrophenyl substitutions showed IC50 values ranging from 12.19 μM to 25.72 μM against prostate cancer cells .
- Antibacterial Properties : Compounds within this chemical class have been reported to exhibit antibacterial activity against strains such as Staphylococcus aureus, suggesting a potential application in treating bacterial infections .
- Neuroprotective Effects : Some derivatives have been studied for their neuroprotective effects in models of neurodegeneration, indicating a broader therapeutic potential beyond oncology .
Case Studies
Several case studies highlight the biological activity of compounds structurally related to this compound:
- Study on Anticancer Activity : In one study, a compound with a similar structure was shown to suppress tumor growth in mice models when administered at specific dosages. The treatment led to significant reductions in tumor size compared to control groups .
- Flow Cytometry Analysis : Another study utilized flow cytometry to assess apoptosis induction in MCF cell lines treated with related compounds. The results indicated a dose-dependent increase in apoptotic cells, supporting the anticancer potential of these derivatives .
Research Findings Summary
The following table summarizes key findings from various studies regarding the biological activity of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
